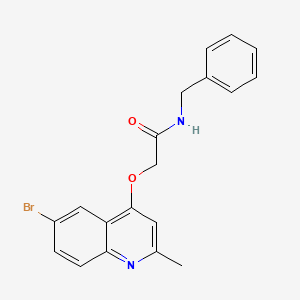

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

Vue d'ensemble

Description

GSK124576A is a bioactive chemical.

Analyse Biochimique

Cellular Effects

The specific cellular effects of GSK124576A are currently unknown due to limited available data. As a bioactive compound, GSK124576A likely influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of GSK124576A is not well-understood at this time. As a bioactive compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of GSK124576A in laboratory settings. Studies on similar bioactive compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of GSK124576A in animal models. It is common for the effects of bioactive compounds to vary with different dosages, and this is often studied in animal models .

Metabolic Pathways

The specific metabolic pathways that GSK124576A is involved in are not well-documented in the literature. As a bioactive compound, it likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no specific information available on how GSK124576A is transported and distributed within cells and tissues. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of GSK124576A is not well-documented in the literature. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, also known as GSK124576A, is a compound that has garnered attention for its potential biological activities, particularly against pathogenic bacteria and cancer cell lines. This article provides an overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Profile

| Property | Details |

|---|---|

| Alternative Name | GSK124576A |

| CAS Number | 1443139-14-7 |

| Molecular Formula | C22H22BrN3O2 |

| Molecular Weight | 385.26 g/mol |

| Purity | ≥98% |

This compound exhibits its biological activity primarily through the inhibition of Mycobacterium tuberculosis growth. This compound belongs to the class of 2-(quinolin-4-yloxy)acetamides, which have been shown to target the bacterial cell wall synthesis and other critical pathways necessary for bacterial survival .

Antimycobacterial Activity

Research indicates that GSK124576A effectively inhibits the growth of Mycobacterium tuberculosis, demonstrating significant potential as a therapeutic agent in treating tuberculosis (TB). In vitro studies have reported minimal inhibitory concentrations (MICs) that suggest efficacy comparable to existing first-line TB treatments .

Anticancer Properties

In addition to its antimycobacterial effects, this compound has been investigated for its anticancer properties. It has shown promising results against various cancer cell lines, including:

- MCF7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- PC3 (prostate cancer)

Efficacy in Cancer Cell Lines

The compound's antiproliferative effects were evaluated through various assays. For instance, studies have shown that at concentrations ranging from 5 to 50 µM, it significantly reduces cell viability in cancer cell lines . The following table summarizes the growth inhibitory activity observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| MDA-MB-231 | 25 |

| PC3 | 15 |

These findings indicate that GSK124576A not only inhibits the growth of pathogenic bacteria but also displays significant anticancer activity by inducing apoptosis and downregulating critical oncogenic pathways .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study evaluated a series of quinoline derivatives, including GSK124576A, for their ability to inhibit Mycobacterium tuberculosis. The results indicated that compounds with specific structural features exhibited MICs ranging from 2.7 to 6.4 µM, highlighting the importance of substituents on the quinoline ring .

- Anticancer Mechanisms : In a separate investigation focusing on breast cancer models, GSK124576A was shown to induce apoptosis in MCF7 cells through the downregulation of heat shock protein 90 (Hsp90) client proteins such as HER2 and Raf-1. This mechanism is crucial as Hsp90 is often overexpressed in various cancers and is associated with poor prognosis .

Applications De Recherche Scientifique

Antimycobacterial Activity

Inhibition of Mycobacterium tuberculosis

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide has been identified as a potent inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research indicates that this compound exhibits significant activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for this compound can be as low as 0.05 μM, highlighting its potency in inhibiting bacterial growth .

Comparative Efficacy

A comparative analysis of various quinolin-4-yloxyacetamides demonstrates that modifications to the chemical structure can enhance antimicrobial activity. For instance, substituents at specific positions on the quinoline ring have been shown to influence the MIC values significantly. Compounds with halogen substitutions at the 6-position tend to exhibit improved potency compared to their unsubstituted counterparts .

Potential for Drug Development

Research and Development

Given its promising antitubercular activity and safety profile, this compound represents a candidate for further pharmaceutical development. Ongoing research aims to explore structural modifications and formulation strategies to enhance its pharmacokinetics and bioavailability .

Case Studies and Experimental Data

Several studies have documented the synthesis and evaluation of various derivatives of quinolin-4-yloxyacetamides, emphasizing their potential as alternative treatments for tuberculosis. For example, modifications leading to compounds with MIC values ranging from 2.7 to 5.8 μM have been reported, underscoring the importance of chemical structure in determining biological activity .

Propriétés

IUPAC Name |

N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPBNKUIKAENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347959 | |

| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443139-14-7 | |

| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.